molecular formula C15H20BNO3 B12276637 Isoquinonline-8-boronicacidpinacolester

Isoquinonline-8-boronicacidpinacolester

Cat. No.: B12276637
M. Wt: 273.14 g/mol
InChI Key: AMNCOSRSZWYCFD-UHFFFAOYSA-N
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Description

Isoquinonline-8-boronic acid pinacol ester is a chemical compound with the molecular formula C15H18BNO2. It is a boronic ester derivative of isoquinoline, a nitrogen-containing heterocyclic compound. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinonline-8-boronic acid pinacol ester can be synthesized through various methods. One common approach involves the palladium-catalyzed coupling of isoquinoline derivatives with boronic acids or boronate esters. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of isoquinonline-8-boronic acid pinacol ester often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

Isoquinonline-8-boronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of isoquinonline-8-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. In these reactions, the boronic ester group reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • Pyridine-3-boronic acid pinacol ester
  • Naphthalene-2-boronic acid pinacol ester

Uniqueness

Isoquinonline-8-boronic acid pinacol ester is unique due to its isoquinoline core, which imparts distinct electronic and steric properties compared to other boronic esters. This uniqueness makes it particularly valuable in the synthesis of isoquinoline-based compounds, which are important in medicinal chemistry and material science .

Properties

Molecular Formula

C15H20BNO3

Molecular Weight

273.14 g/mol

IUPAC Name

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-isoquinolin-8-ylborinic acid

InChI

InChI=1S/C15H20BNO3/c1-14(2,18)15(3,4)20-16(19)13-7-5-6-11-8-9-17-10-12(11)13/h5-10,18-19H,1-4H3

InChI Key

AMNCOSRSZWYCFD-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=NC=CC2=CC=C1)(O)OC(C)(C)C(C)(C)O

Origin of Product

United States

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